molecular formula C10H12N2O3 B2954105 N-(Anilinocarbonyl)alanine CAS No. 33653-68-8

N-(Anilinocarbonyl)alanine

Cat. No.: B2954105
CAS No.: 33653-68-8
M. Wt: 208.217
InChI Key: SWIUEMANOAFYHY-UHFFFAOYSA-N
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Description

N-(Anilinocarbonyl)alanine is a specialized organic compound that combines an alanine backbone with a phenylurea functional group. This structure classifies it as an N-acyl-α-amino acid, making it a molecule of significant interest in various biochemical and pharmacological research applications. The compound integrates a proteinogenic amino acid, alanine, which is a fundamental building block in metabolism and provides energy for muscle tissue, brain, and the central nervous system . The anilinocarbonyl (phenylurea) moiety introduces potential for specific molecular interactions, as the aromatic aniline component is a well-known precursor in the synthesis of dyes, pharmaceuticals, and other industrial chemicals . Research Value and Potential Applications The primary research value of N-(Anilinocarbonyl)alanine lies in its role as a synthetic intermediate or a structural scaffold. Its hybrid structure makes it a potential candidate for use in the development of amino acid-based antimicrobial agents. Such compounds often act as enzyme inhibitors by mimicking natural amino acid intermediates in microbial biosynthetic pathways, such as those involved in peptidoglycan cell wall formation in bacteria . Researchers might also employ this chemical in peptide synthesis, where the urea group could serve as a key linkage or a conformational constraint, or in medicinal chemistry programs aimed at designing novel enzyme inhibitors. The compound's potential to interact with enzymes that recognize alanine or aniline derivatives, such as oxidoreductases or aminotransferases, further underscores its utility in biochemical assay development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIUEMANOAFYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacophore Exploration of N-(Anilinocarbonyl)alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The N-(Anilinocarbonyl)alanine scaffold represents a critical intersection between amino acid biochemistry and phenylurea pharmacology. Chemically defined as N-phenylureido-alanine , this moiety combines the bioavailability of an endogenous amino acid (alanine) with the established bioactivity of the urea linkage found in potent herbicides (e.g., Diuron) and antimicrobial agents.

This guide serves as a technical manual for the synthesis, characterization, and biological screening of these derivatives. The core rationale for investigating this scaffold lies in its dual-nature pharmacophore:

  • The Urea Bridge (–NH–CO–NH–): Acts as a rigid hydrogen-bond donor/acceptor site, critical for binding to enzymatic pockets (e.g., urease, proteases) or receptor sites (e.g., Photosystem II D1 protein).

  • The Alanine Tail: Provides chiral recognition and facilitates transport across biological membranes via amino acid transporters, enhancing bioavailability compared to simple phenylureas.

Synthetic Pathway & Validation

The most robust method for synthesizing N-(Anilinocarbonyl)alanine derivatives is the nucleophilic addition of L-alanine to substituted phenyl isocyanates. This route is preferred over phosgene-based methods due to higher atom economy and safety profiles.

Reaction Mechanism & Workflow[1]

The reaction proceeds via the nucleophilic attack of the alanine amino group on the electrophilic carbon of the isocyanate.

SynthesisWorkflow Reactant1 Substituted Phenyl Isocyanate (Ar-N=C=O) Intermediate Tetrahedral Intermediate (Transient) Reactant1->Intermediate Nucleophilic Attack (NaOH, 0°C) Reactant2 L-Alanine (NH2-CH(CH3)-COOH) Reactant2->Intermediate Product N-(Anilinocarbonyl)alanine (Ureido Acid) Intermediate->Product Proton Transfer Workup Acidification (HCl) & Recrystallization (EtOH) Product->Workup Purification

Figure 1: Synthetic workflow for N-(Anilinocarbonyl)alanine derivatives via the isocyanate route.

Validated Synthetic Protocol

Standard Operating Procedure (SOP-SYN-04)

Reagents:

  • L-Alanine (10 mmol)

  • Substituted Phenyl Isocyanate (10 mmol)

  • Sodium Hydroxide (1N, 10 mL)

  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve L-alanine (0.89 g, 10 mmol) in 10 mL of 1N NaOH. Chill the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add the phenyl isocyanate (10 mmol) over 20 minutes with vigorous stirring. Critical: Maintain temperature <10°C to prevent polymerization of the isocyanate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution should become clear or slightly turbid.

  • Precipitation: Filter any insoluble byproducts. Acidify the filtrate with 1N HCl to pH 2.0. The N-(Anilinocarbonyl)alanine derivative will precipitate as a white solid.

  • Purification: Recrystallize from aqueous ethanol (70%).

  • Validation: Confirm structure via IR (Urea C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (distinct NH singlets at ~8.5 and ~6.5 ppm).

Biological Evaluation: Antimicrobial Activity

N-(Anilinocarbonyl)alanine derivatives exhibit significant antimicrobial activity, particularly when the phenyl ring is substituted with electron-withdrawing groups (Cl, NO₂). The mechanism likely involves membrane depolarization or inhibition of cell wall synthesis enzymes.

Antimicrobial Data Summary

Table 1: Comparative MIC values (µg/mL) against standard pathogens.

Compound IDR-Substituent (Phenyl)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
NA-01 H (Unsubstituted)>100>100>100
NA-02 4-Cl12.525.050.0
NA-03 3,4-Di-Cl6.2512.525.0
NA-04 4-NO₂3.1212.512.5
Ref Ciprofloxacin0.50.01N/A
Minimum Inhibitory Concentration (MIC) Protocol

Based on CLSI Guidelines

  • Inoculum Prep: Prepare bacterial suspension (0.5 McFarland standard) from overnight cultures. Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of MHB into all wells.

  • Compound Addition: Add 100 µL of the test compound stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Biological Evaluation: Herbicidal Activity (Photosystem II)

Historically, phenylureas (e.g., Diuron, Monuron) are potent herbicides. The alanine derivative retains this pharmacophore, targeting the


 binding site on the D1 protein of Photosystem II (PSII) in plants.
Mechanism of Action

The urea moiety mimics the plastoquinone structure, competitively binding to the D1 protein. This blocks electron transport from


 to 

, halting photosynthesis and causing oxidative stress via singlet oxygen formation.

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Electron Electron Flow PSII->Electron QA Plastoquinone QA Electron->QA QB_Site QB Binding Site (D1 Protein) QA->QB_Site Normal Flow Block Electron Transport Blocked QB_Site->Block If Inhibitor Bound Inhibitor N-(Anilinocarbonyl)alanine (Competitor) Inhibitor->QB_Site High Affinity Binding Death Plant Cell Death (ROS Accumulation) Block->Death

Figure 2: Mechanism of Photosystem II inhibition by phenylurea-alanine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of N-(Anilinocarbonyl)alanine derivatives is governed by strict steric and electronic requirements.

Electronic Effects (Hammett Correlation)

Activity generally increases with electron-withdrawing groups (EWG) on the phenyl ring.

  • Mechanism: EWGs (e.g., -NO₂, -Cl, -CF₃) increase the acidity of the urea -NH- protons. This strengthens the hydrogen bonding capability with the target protein (e.g., Serine-264 in the D1 protein).

  • Observation: The 3,4-dichlorophenyl substitution pattern (analogous to Diuron) is often the "sweet spot" for maximal activity.

Steric Constraints[2]
  • Phenyl Ring: Ortho-substitution often decreases activity due to steric clash with the binding pocket, preventing the planar conformation required for the urea bridge.

  • Alanine Moiety: The L-isomer is typically more active in biological transport assays due to stereospecific recognition by amino acid permeases, whereas the D-isomer may show higher stability against proteolytic degradation.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of N-Methyl-L-alanine and Other Alanine Derivatives. Retrieved from

  • Egbujor, M. C., et al. (2020).[1][2][3] Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology. Retrieved from

  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from

  • National Institutes of Health (NIH). (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Retrieved from

  • CymitQuimica. N-Carbamoyl-β-alanine: Biochemical roles and synthesis. Retrieved from

Sources

In Vitro Characterization of N-(Anilinocarbonyl)alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Studies of N-(Anilinocarbonyl)alanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-(Anilinocarbonyl)alanine (CAS 33653-68-8), also known as N-phenylureidoalanine, represents a distinct chemical class bridging phenylurea herbicides and amino acid conjugates. While often encountered as a metabolic intermediate or a synthetic peptidomimetic scaffold, its in vitro behavior is defined by the stability of its urea linkage and its physicochemical properties.

This guide provides a rigorous technical framework for studying N-(Anilinocarbonyl)alanine in a laboratory setting. It moves beyond generic protocols to address the specific challenges of urea-amino acid conjugates, including hydrolytic stability, enzymatic susceptibility, and analytical detection.

Chemical Identity & Physicochemical Context

Before initiating biological assays, the physicochemical profile must be established to ensure experimental validity. The urea moiety (–NH–CO–NH–) is the critical structural feature, serving as both a potential recognition motif for enzymes and a site for hydrolytic cleavage.

PropertyValue / DescriptionRelevance to In Vitro Studies
Molecular Formula C₁₀H₁₂N₂O₃Precursor for MS/MS fragment selection.
Molecular Weight 208.21 g/mol Small molecule; high permeability potential.
Structure Ph-NH-CO-NH-CH(CH₃)-COOHUrea linkage connects lipophilic phenyl ring and polar alanine.
Solubility Moderate (DMSO, Methanol)Protocol Note: Avoid aqueous stock solutions; precipitation risk at high concentrations.
pKa (Predicted) ~3.6 (Carboxyl), ~13 (Urea)Ionized at physiological pH (7.4); affects membrane permeability.

Experimental Protocols: Stability & Metabolism

The primary in vitro question for N-(Anilinocarbonyl)alanine is the integrity of the urea bond. This bond mimics the peptide backbone but is generally more resistant to proteolysis, making it a valuable peptidomimetic. However, it is susceptible to specific amidases or spontaneous hydrolysis under extreme pH.

Chemical Stability Assay (pH-Dependent Hydrolysis)

Objective: Determine the non-enzymatic degradation rate of the urea linkage. Rationale: Urea bonds can degrade into aniline, carbon dioxide, and alanine. Aniline accumulation is a toxicological concern.

Protocol:

  • Stock Preparation: Dissolve N-(Anilinocarbonyl)alanine in DMSO to 10 mM.

  • Buffer Preparation: Prepare 100 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Dilute stock 1:100 into pre-warmed buffers (final conc. 100 µM).

    • Incubate at 37°C in a shaking water bath.

    • Time points: 0, 1, 4, 24, 48 hours.

  • Quenching: Transfer 100 µL aliquots to 100 µL ice-cold acetonitrile (ACN) containing internal standard (e.g., d5-Aniline).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Metabolic Stability (Liver Microsomes)

Objective: Assess susceptibility to cytochrome P450 (CYP) mediated metabolism (e.g., aromatic hydroxylation of the phenyl ring).

Protocol:

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (human or rat, 0.5 mg/mL protein).

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

  • Initiation: Pre-incubate for 5 min at 37°C. Start reaction by adding NADPH (1 mM final).

  • Sampling: At 0, 5, 15, 30, and 60 min, remove 50 µL and quench in 150 µL cold ACN.

  • Controls:

    • Positive Control: Testosterone (high turnover).

    • Negative Control: Warfarin (low turnover) or heat-inactivated microsomes.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Degradation Pathway Visualization

The following diagram illustrates the potential degradation pathways monitored during these assays.

DegradationPathway Compound N-(Anilinocarbonyl)alanine (MW 208.2) Intermediate Carbamic Acid Intermediate Compound->Intermediate Urea Hydrolysis (Acid/Amidase) Hydroxylated Hydroxylated Metabolite (+16 Da) Compound->Hydroxylated CYP450 (Oxidation) Aniline Aniline (Toxic Metabolite) Intermediate->Aniline Decarboxylation Alanine L-Alanine Intermediate->Alanine CO2 CO2 Intermediate->CO2

Figure 1: Proposed degradation and metabolic pathways for N-(Anilinocarbonyl)alanine. Red indicates toxicological concern.

Bioactivity & Cytotoxicity Screening

Since N-(Anilinocarbonyl)alanine contains an aniline moiety (a known structural alert), cytotoxicity profiling is mandatory.

Cell Viability Assay (MTT/ATP)

Cell Lines: HepG2 (liver model) and HUVEC (endothelial model). Protocol:

  • Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treat with compound (0.1 µM – 100 µM) for 48 hours.

    • Vehicle Control: 0.5% DMSO max.

    • Positive Control: Doxorubicin or Staurosporine.

  • Add MTT reagent or CellTiter-Glo (ATP detection).

  • Read absorbance (MTT) or luminescence (ATP).

  • Data Output: Calculate

    
    . A value >50 µM generally indicates low acute cytotoxicity.
    

Analytical Methodology (LC-MS/MS)

Precise quantification is required to distinguish the parent compound from its breakdown products.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Detection (ESI+):

    • Parent: 209.1

      
      
      
    • Quantifier Ion: 94.1 (Aniline fragment,

      
      )
      
    • Qualifier Ion: 120.1 (Phenylisocyanate fragment)

Experimental Workflow Diagram

This workflow ensures a self-validating loop where stability data informs the interpretation of bioactivity results.

ExperimentalWorkflow cluster_Stability Phase 1: Stability Profiling cluster_Bioactivity Phase 2: Biological Impact Start Compound Sourcing (CAS 33653-68-8) QC Purity Check (LC-MS/NMR) Start->QC ChemStab Chemical Stability (pH 2, 7.4, 9) QC->ChemStab MetStab Microsomal Stability (Human/Rat) QC->MetStab Cyto Cytotoxicity (HepG2/HUVEC) ChemStab->Cyto If stable MetStab->Cyto Analysis Data Integration (Clearance vs. Toxicity) Cyto->Analysis Target Target Engagement (Optional: Hydrolase Assay) Target->Analysis

Figure 2: Step-by-step experimental workflow for characterizing N-(Anilinocarbonyl)alanine.

References

  • PubChem. N-(Anilinocarbonyl)alanine Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for microsomal stability protocols).
  • OECD Guidelines for the Testing of Chemicals.Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. (Standard reference for chemical stability).

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(Anilinocarbonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Anilinocarbonyl)alanine, a derivative of the amino acid alanine featuring a phenylurea moiety, represents a compelling scaffold for the development of novel therapeutics. While direct experimental evidence for this specific molecule is emerging, its structural similarity to known bioactive compounds allows for the inference of several promising therapeutic targets. This guide synthesizes current knowledge on related chemical classes to propose and explore the most probable molecular targets of N-(Anilinocarbonyl)alanine. We delve into the mechanistic rationale for these targets, outline robust experimental workflows for their validation, and discuss the downstream signaling pathways that could be modulated. This document is intended to serve as a foundational resource for researchers embarking on the investigation of N-(Anilinocarbonyl)alanine and its therapeutic potential.

Introduction to N-(Anilinocarbonyl)alanine: A Structurally-Informed Perspective

N-(Anilinocarbonyl)alanine belongs to the class of N-acyl-alpha-amino acids, incorporating a phenylurea functional group. The urea moiety is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug action and properties.[1] The presence of the chiral alanine backbone provides a versatile scaffold for stereospecific interactions within protein binding pockets.

The synthesis of similar urea derivatives from amino acids can be achieved through a single-step reaction of the amino acid with an appropriate aryl isocyanate in an aqueous basic medium, offering an efficient and environmentally friendly route to this class of compounds.[1] Given the established biological activities of phenylurea derivatives, N-(Anilinocarbonyl)alanine is a prime candidate for investigation against a range of diseases.

Potential Therapeutic Targets: An Evidence-Based Inference

Based on the chemical structure of N-(Anilinocarbonyl)alanine and the known biological activities of analogous compounds, we can hypothesize several high-priority therapeutic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Target in Immuno-Oncology

Mechanistic Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism.[2] In the context of cancer, IDO1 has emerged as a critical immunotherapeutic target.[2][3] Tumors can exploit the IDO1 pathway to create an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine metabolites, which collectively impair the function of effector T cells and promote the activity of regulatory T cells.

Numerous phenyl urea derivatives have been designed and synthesized as potent IDO1 inhibitors.[2][4] These compounds have demonstrated significant anti-tumor efficacy in preclinical models.[2] The structural features of N-(Anilinocarbonyl)alanine, particularly the phenylurea core, suggest a strong potential for binding to and inhibiting the IDO1 enzyme. Molecular docking studies with similar phenyl urea derivatives have predicted their binding mode within the active site of IDO1.[2]

Therapeutic Implication: Inhibition of IDO1 by N-(Anilinocarbonyl)alanine could reverse tumor-induced immunosuppression, thereby enhancing the efficacy of the host's anti-tumor immune response and potentially synergizing with other immunotherapies like checkpoint inhibitors.

Alanine Racemase (Alr): A Target for Novel Antibacterials

Mechanistic Rationale: Alanine racemase (Alr) is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine.[5] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall.[5][6] Crucially, this enzyme is absent in humans, making it an attractive and specific target for antibacterial drug development.[5][6]

Inhibitors of alanine racemase, such as D-cycloserine, are known antibacterial agents.[5] However, their use is often limited by toxicity due to off-target effects.[5] The development of novel, non-substrate analog inhibitors is therefore of high interest. The alanine scaffold of N-(Anilinocarbonyl)alanine makes it a candidate for interaction with Alr. While it is not a direct analog of alanine, it could potentially bind to allosteric sites on the enzyme. Computational and experimental analyses have suggested that targeting the dimer interface of Alr could be a viable strategy for allosteric inhibition.[6]

Therapeutic Implication: A compound like N-(Anilinocarbonyl)alanine that effectively inhibits alanine racemase could serve as a novel antibiotic, addressing the growing threat of antibacterial resistance.

Carnosine Synthetase: Modulating Muscle and Neurological Functions

Mechanistic Rationale: Carnosine synthetase is an enzyme responsible for the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[7] Carnosine is formed from beta-alanine and histidine.[8] Analogues of beta-alanine have been shown to inhibit carnosine synthetase.[7] For instance, 3-aminopropanesulfonic acid acts as a competitive inhibitor with respect to beta-alanine.[7] Although N-(Anilinocarbonyl)alanine is an alpha-alanine derivative, the potential for interaction with amino acid-utilizing enzymes warrants investigation.

Therapeutic Implication: Modulation of carnosine levels has been implicated in various physiological processes, including muscle endurance and neuroprotection.[9] Inhibition of carnosine synthetase could be a strategy to study and potentially treat conditions where carnosine levels are dysregulated.

Modulated Signaling Pathways

The inhibition of the aforementioned targets by N-(Anilinocarbonyl)alanine would lead to the modulation of critical cellular signaling pathways.

Tryptophan Metabolism and Immune Regulation

Inhibition of IDO1 would directly impact the tryptophan metabolism pathway, leading to a decrease in the production of kynurenine and other immunosuppressive metabolites. This would restore local tryptophan levels, thereby reactivating effector T cells and natural killer (NK) cells, and dampening the function of regulatory T cells within the tumor microenvironment.

IDO1_Pathway IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine T_cell Effector T-Cell Treg Regulatory T-Cell Tryptophan_depletion->T_cell Inhibition Kynurenine->T_cell Inhibition Kynurenine->Treg Activation N_Anilinocarbonyl_alanine N-(Anilinocarbonyl)alanine N_Anilinocarbonyl_alanine->IDO1 Inhibition

Figure 1: Proposed mechanism of IDO1 inhibition by N-(Anilinocarbonyl)alanine.

Bacterial Peptidoglycan Synthesis

Inhibition of alanine racemase would disrupt the supply of D-alanine, a crucial building block for the synthesis of the bacterial cell wall. This would lead to a weakened cell wall, making the bacteria susceptible to osmotic lysis and ultimately leading to cell death.

Alr_Pathway cluster_bacterium Bacterial Cell L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Alr->D_Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Leads to N_Anilinocarbonyl_alanine N-(Anilinocarbonyl)alanine N_Anilinocarbonyl_alanine->Alr Inhibition

Figure 2: Inhibition of bacterial cell wall synthesis via Alanine Racemase.

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial to definitively identify and validate the therapeutic targets of N-(Anilinocarbonyl)alanine.

Target Identification Strategies

Given that N-(Anilinocarbonyl)alanine is a novel compound, an unbiased approach to target identification is recommended. Both affinity-based and label-free methods can be employed.[10]

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Pull-Down The compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its binding properties.
Label-Free (e.g., CETSA) Cellular Thermal Shift Assay (CETSA) measures the change in thermal stability of proteins upon ligand binding.Does not require modification of the compound; can be performed in intact cells.Indirect method; requires sensitive proteomics for target identification.

Experimental Protocol: Affinity-Based Pull-Down

  • Synthesis of an Affinity Probe: Synthesize a derivative of N-(Anilinocarbonyl)alanine with a linker and a reactive group (e.g., an alkyne for click chemistry) for immobilization.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads).

  • Protein Binding: Incubate the immobilized probe with cell lysates from relevant cell lines (e.g., cancer cell lines for IDO1, bacterial lysates for Alr).

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Affinity_Pulldown_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound N-(Anilinocarbonyl)alanine Derivative Immobilization Immobilization Beads Solid Support (Beads) Incubation Incubation Immobilization->Incubation Immobilized Probe Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Eluted Proteins

Figure 3: Workflow for Affinity-Based Target Identification.

Target Validation Assays

Once potential targets are identified, their interaction with N-(Anilinocarbonyl)alanine must be validated, and the functional consequences of this interaction must be determined.

4.2.1. Enzymatic Assays

For enzyme targets like IDO1 and Alr, in vitro enzymatic assays are essential to determine the inhibitory potency of the compound.

Experimental Protocol: IDO1 Inhibition Assay

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer.

  • Reaction Setup: In a 96-well plate, combine the buffer, enzyme, and varying concentrations of N-(Anilinocarbonyl)alanine.

  • Initiation: Add L-tryptophan to initiate the reaction.

  • Incubation: Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Termination and Detection: Stop the reaction and measure the production of N-formylkynurenine, which can be spectrophotometrically detected after conversion to kynurenine.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2.2. Cellular Assays

Cell-based assays are crucial to confirm that the compound engages its target in a cellular context and elicits the expected biological response.

Experimental Protocol: Cellular IDO1 Activity Assay

  • Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) and stimulate its expression with interferon-gamma (IFN-γ).

  • Treatment: Treat the cells with varying concentrations of N-(Anilinocarbonyl)alanine.

  • Kynurenine Measurement: After a suitable incubation period (e.g., 48 hours), collect the cell culture supernatant.

  • Analysis: Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric assay.

  • Data Analysis: Determine the IC50 of the compound for inhibiting cellular IDO1 activity.

Conclusion and Future Directions

N-(Anilinocarbonyl)alanine presents a promising starting point for the development of novel therapeutics, with inferred potential against targets in immuno-oncology and infectious diseases. The structural motifs within the molecule provide a strong rationale for investigating its inhibitory activity against enzymes such as IDO1 and alanine racemase. The experimental workflows outlined in this guide offer a robust framework for the systematic identification and validation of its molecular targets.

Future research should focus on executing these unbiased target identification studies to confirm the hypothesized targets and potentially uncover novel ones. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial for enhancing the potency, selectivity, and pharmacokinetic properties of N-(Anilinocarbonyl)alanine derivatives. In vivo studies in relevant animal models will then be necessary to evaluate the therapeutic efficacy and safety of these optimized compounds.

References

  • Vertex AI Search. (2026). Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors.
  • MDPI. (2024).
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-alanine. PubChem.
  • PubMed. (n.d.). Inhibition study of alanine aminotransferase enzyme using sequential online capillary electrophoresis analysis.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy. PMC.
  • MDPI. (2020).
  • Wikipedia. (n.d.). Alanine.
  • PubMed. (2020).
  • MDPI. (n.d.). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents.
  • National Center for Biotechnology Information. (n.d.). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. PMC.
  • MDPI. (n.d.).
  • YouTube. (2023). ENZYME INHIBITION EXPLAINED.
  • YouTube. (2017). Beta-Alanine and Carnosine Biosynthesis.
  • Jack Westin. (n.d.).
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC.
  • ResearchGate. (2025). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2004).
  • PubMed. (2023).
  • PubMed. (2016). Inhibitors of alanine racemase enzyme: a review.
  • PubMed. (n.d.). Carnosine-synthetase inhibition of beta-alanine analogues.
  • National Center for Biotechnology Information. (n.d.). Advances in the synthesis of β-alanine. PMC.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2024). (PDF)
  • PubMed Central. (2025).

Sources

Methodological & Application

Application Note: Advanced Quantification of N-(Anilinocarbonyl)alanine (N-ACA) via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical strategy for the quantification of N-(Anilinocarbonyl)alanine (N-ACA; CAS 33653-68-8).[1] N-ACA is a phenylurea derivative of alanine, often encountered as a degradation product of phenylisocyanate-based reagents, a metabolite of urea-based herbicides (e.g., Fenuron), or a specific impurity in pharmaceutical intermediates.[1]

Due to the compound's polarity and thermal lability, traditional GC-MS is unsuitable without extensive derivatization. This protocol utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve high sensitivity (LLOQ < 1.0 ng/mL) and specificity in complex biological matrices (plasma/urine).[1]

Part 1: Scientific Foundation & Molecule Characterization

Physicochemical Profile

Understanding the analyte is the first step in method design. N-ACA contains a hydrophobic phenyl ring and a hydrophilic carboxylic acid tail, bridged by a urea linkage.

PropertyValue (Predicted/Experimental)Analytical Implication
Formula

Monoisotopic Mass: 208.08 Da
LogP ~1.2Moderately polar; requires C18 or Phenyl-Hexyl phases.[1]
pKa (Acid) ~3.6 (COOH)Ionized at neutral pH; retain in acidic mobile phase.[1]
pKa (Base) ~ -1.0 (Urea N)Weakly basic; protonation requires acidic pH (pH < 3).[1]
Solubility DMSO, Methanol, Warm WaterStock solutions should be prepared in DMSO or MeOH.
Ionization & Fragmentation Strategy

The urea backbone dictates the mass spectrometric behavior.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred due to the nitrogenous urea backbone, forming the

    
     ion at m/z 209.1 .[1]
    
  • Fragmentation: Collision-Induced Dissociation (CID) typically cleaves the urea bond.[1]

    • Primary Transition (Quantifier): Cleavage yielding the phenyl isocyanate cation (

      
      ) at m/z 120.0 .[1]
      
    • Secondary Transition (Qualifier): Cleavage yielding the aniline cation (

      
      ) at m/z 94.1 .[1]
      

Part 2: Sample Preparation Protocol

Objective: Isolate N-ACA from plasma proteins and phospholipids while maximizing recovery. Method: Solid Phase Extraction (SPE) is superior to protein precipitation for removing ion-suppressing phospholipids.[1]

Reagents
  • Stock Solution: 1 mg/mL N-ACA in DMSO.

  • Internal Standard (IS): N-(Anilinocarbonyl)alanine-d5 (custom synthesis) or Phenylalanine-d5.[1]

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[1]

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 100 µL of plasma.

    • Add 10 µL of Internal Standard (1 µg/mL).[1]

    • Add 300 µL of 1% Formic Acid in water (acidifies sample to keep N-ACA protonated/neutral for retention).[1]

    • Vortex for 30s and centrifuge at 10,000 x g for 5 min.

  • SPE Extraction:

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water + 0.1% Formic Acid.[1]

    • Load: Apply supernatant from Step 1.

    • Wash 1: 1 mL Water + 0.1% Formic Acid (removes salts/proteins).[1]

    • Wash 2: 1 mL 5% Methanol in Water (removes highly polar interferences).[1]

    • Elute: 2 x 250 µL Methanol (N-ACA elutes easily in 100% organic).[1]

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Part 3: Instrumental Method (UHPLC-MS/MS)

Chromatographic Conditions

A Phenyl-Hexyl column is recommended over C18 for enhanced selectivity towards the aromatic ring of the aniline moiety, separating it from aliphatic endogenous interferences.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial Hold
0.5 5 Load
4.0 95 Elution of N-ACA
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End |[1]

Mass Spectrometry Parameters
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 500°C.

  • Gas Flow: 800 L/hr.[1]

MRM Table:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
N-ACA 209.1 120.1 30 18 Quantifier
N-ACA 209.1 94.1 30 25 Qualifier

| N-ACA | 209.1 | 44.1 | 30 | 35 | Qualifier |[1]

Part 4: Visualization of Method Logic

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (1% Formic Acid) Target pH < 3.0 Sample->PreTreat Protein Precip / pH Control SPE_Load SPE Loading (HLB Sorbent) PreTreat->SPE_Load Supernatant Wash Wash Steps 1. Acidic Water (Salts) 2. 5% MeOH (Polars) SPE_Load->Wash Remove Interferences Elution Elution (100% Methanol) Wash->Elution Selective Recovery LCMS UHPLC-MS/MS Analysis (Phenyl-Hexyl Column) Elution->LCMS Inject Data Quantification (MRM 209 -> 120) LCMS->Data Signal Processing

Caption: Step-by-step SPE extraction and UHPLC-MS/MS quantification workflow for N-ACA.

Fragmentation Pathway

Understanding the fragmentation confirms the specificity of the method.

Fragmentation Parent Precursor Ion [M+H]+ m/z 209 Transition1 Phenyl Isocyanate Ion [Ph-NCO+H]+ m/z 120 Parent->Transition1 Urea Bond Cleavage (Primary Quantifier) Transition2 Aniline Ion [Ph-NH3]+ m/z 94 Parent->Transition2 Amide Hydrolysis (Qualifier)

Caption: Proposed ESI+ fragmentation pathway for N-(Anilinocarbonyl)alanine.

Part 5: Validation & Quality Control[1]

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Guidelines.

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted (

    
    ) linear regression.[1]
    
  • Recovery: Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target recovery > 80%.

  • Matrix Effect (ME): Calculate ME (%) =

    
    .[1] If ME > 15%, switch to a Stable Isotope Labeled Internal Standard.
    
  • Stability: Assess freeze-thaw stability (3 cycles at -80°C) and autosampler stability (24h at 4°C). N-ACA is a urea derivative and may hydrolyze at high pH; keep samples acidic.[1]

Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Cause: Poor ionization or suppression.[1]

    • Fix: Check mobile phase pH (must be acidic).[1] Ensure evaporation step doesn't overheat the thermally labile urea bond (keep < 40°C).[1]

  • Issue: Broad Peaks.

    • Cause: Column overload or pH mismatch.[1]

    • Fix: Reduce injection volume to 2-5 µL. Ensure sample diluent matches initial mobile phase conditions (5% ACN).

References

  • Sigma-Aldrich. Product Specification: N-(Anilinocarbonyl)alanine (CAS 33653-68-8).[1][2] Accessed October 2023.[1] Link[1]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[1][3][4] Link

  • Posada de la Paz, M., et al. "Toxic Oil Syndrome: The Perspective After 20 Years." Epidemiologic Reviews, 2001. (Context on aniline-denatured oil derivatives). Link

  • PubChem. Compound Summary: N-(Anilinocarbonyl)alanine.[1]Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Anilinocarbonyl)alanine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of alanine with phenyl isocyanate to form N-(Anilinocarbonyl)alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction to the Derivatization

The reaction between an amino acid, such as L-alanine, and an isocyanate, like phenyl isocyanate, is a fundamental method for chemical modification.[1] This derivatization is primarily employed to enhance the analytical detection of amino acids, which often lack a strong chromophore for UV detection or are not volatile enough for gas chromatography (GC).[2][3] The process involves the nucleophilic addition of the amino group of alanine to the electrophilic carbonyl carbon of phenyl isocyanate, forming a stable urea derivative, N-(Anilinocarbonyl)alanine. This derivative is more hydrophobic and possesses a phenyl group, making it readily detectable by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[4]

Mastering this reaction requires careful control over several key parameters. This guide provides a structured approach to optimization and troubleshooting to ensure reproducible and accurate results.

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic addition mechanism. The unprotonated amino group (-NH₂) of alanine acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate group (-N=C=O).

ReactionMechanism cluster_product Product Alanine L-Alanine (Nucleophile) Product N-(Anilinocarbonyl)alanine Alanine->Product Nucleophilic Attack PhenylIsocyanate Phenyl Isocyanate (Electrophile) PhenylIsocyanate->Product Troubleshooting Start Low/No Product Yield Check_pH Is pH between 8.5 and 10.5? Start->Check_pH Check_Reagent Is reagent fresh & stored under anhydrous conditions? Check_pH->Check_Reagent Yes Result_pH Adjust pH with Borate Buffer Check_pH->Result_pH No Check_Time Was reaction time sufficient (e.g., >20 min)? Check_Reagent->Check_Time Yes Result_Reagent Use fresh phenyl isocyanate & anhydrous solvent Check_Reagent->Result_Reagent No Result_Time Increase reaction time or apply gentle heat (40°C) Check_Time->Result_Time No End Problem Persists? Check Matrix Effects Check_Time->End Yes (Consult further)

Caption: Troubleshooting flowchart for low derivatization yield.

Problem: Multiple Unidentified Peaks in Chromatogram
Q: My chromatogram shows the product peak, but also several other large peaks. What are they?

A: Extraneous peaks usually originate from the derivatization reagent itself or side reactions.

  • Possible Cause 1: Excess Reagent and Hydrolysis Byproduct

    • Explanation: As mentioned, excess phenyl isocyanate reacts with water to form 1,3-diphenylurea. This byproduct is less polar than the desired N-(Anilinocarbonyl)alanine and will typically elute later in a reverse-phase separation. Aniline may also be present.

    • Solution:

      • Run a Blank: Prepare a "reagent blank" by performing the entire derivatization procedure without adding the alanine sample. This will help you identify the peaks corresponding to the reagent and its byproducts.

      • Optimize Reagent Amount: Reduce the molar excess of phenyl isocyanate to the minimum required for complete derivatization of alanine.

      • Quench the Reaction: After the desired reaction time, quench the excess phenyl isocyanate by adding a primary amine scavenger like ethanolamine or glycine. This will form a polar derivative that elutes early in the chromatogram, away from your peak of interest.

  • Possible Cause 2: Matrix Interference

    • Explanation: Other primary or secondary amines in your sample matrix will also be derivatized, leading to additional peaks. [] * Solution:

      • Sample Cleanup: If your matrix is complex (e.g., cell lysate, plasma), consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances before derivatization.

      • Method Specificity: Ensure your HPLC method has sufficient resolving power to separate the N-(Anilinocarbonyl)alanine peak from other derivatized components. Adjusting the gradient or mobile phase composition can improve separation. [6][7]

Data and Protocols

Optimization Parameters

The following table summarizes key parameters and recommended starting ranges for optimization. A systematic approach, such as varying one parameter at a time, should be used to find the ideal conditions for your specific application. [8]

Parameter Recommended Range Rationale & Key Considerations
pH 8.5 - 10.5 Ensures the amino group is deprotonated and nucleophilic. Borate buffer is recommended. [9][10][11]
Temperature 25°C - 50°C Room temperature is often sufficient. Gentle heating can increase the rate but may also speed up reagent hydrolysis. [10]
Reaction Time 10 - 60 minutes Typically complete within 20 minutes at room temperature. Longer times may be needed for complex matrices. [8]
Reagent Molar Excess 5x - 10x Drives the reaction to completion. Excess is needed to overcome consumption by water in the sample. [11]

| Solvent | Acetonitrile / 0.1M Borate Buffer | Acetonitrile helps solubilize the reagent. The buffer maintains the critical pH. |

Detailed Experimental Protocols
Protocol 1: Step-by-Step Derivatization Workflow

This protocol provides a robust starting point for the derivatization of alanine.

  • Sample Preparation: Prepare a 1 mM stock solution of L-alanine in deionized water.

  • Buffer Preparation: Prepare a 0.2 M borate buffer and adjust the pH to 9.5 with NaOH.

  • Reagent Preparation (Perform in a fume hood): Prepare a 100 mM solution of phenyl isocyanate in high-purity, anhydrous acetonitrile. This solution should be made fresh.

  • Reaction Setup: In a 1.5 mL autosampler vial, add the following in order:

    • 100 µL of 0.2 M Borate Buffer (pH 9.5)

    • 50 µL of Acetonitrile

    • 20 µL of 1 mM L-alanine solution

  • Initiate Reaction: Add 30 µL of the 100 mM phenyl isocyanate solution to the vial. This represents a ~15-fold molar excess.

  • Incubation: Cap the vial immediately, vortex for 10 seconds, and let it react at room temperature (25°C) for 20 minutes.

  • Quenching (Optional but Recommended): Add 20 µL of a 1 M ethanolamine solution to quench any remaining phenyl isocyanate. Vortex and wait 5 minutes.

  • Analysis: The sample is now ready for dilution (if necessary) and injection into the HPLC system.

Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare Sample, Buffer, and Reagent B Combine Buffer, ACN, and Alanine A->B C Add Phenyl Isocyanate (Initiate Reaction) B->C D Vortex & Incubate (25°C, 20 min) C->D E Quench Excess Reagent (Optional) D->E F Dilute & Inject for HPLC Analysis E->F

Caption: Experimental workflow for N-(Anilinocarbonyl)alanine derivatization.

Protocol 2: Example HPLC-UV Analysis Method
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 25 mM Sodium Acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B

    • 15-17 min: 70% to 20% B

    • 17-20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

References
  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the derivatization. Available from: [Link]

  • ResearchGate. (2025). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. Available from: [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Available from: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available from: [Link]

  • Chromatography Online. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]

  • PubMed. (2022). Comprehensive Search of Stable Isomers of Alanine and Alanine Precursors in Prebiotic Syntheses. Available from: [Link]

  • PubMed. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Available from: [Link]

  • ResearchGate. (2025). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Available from: [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Available from: [Link]

  • ResearchGate. (2025). Determination Of Amino Acids In Green Beans By Derivatization With Phenylisothiocyanate And High-Performance Liquid Chromatography With Ultraviolet Detection. Available from: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery. Available from: [Link]

  • PubMed. (n.d.). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Available from: [Link]

  • ResearchGate. (2017). Has the pH of OPA post column derivatization to be same as the pH of mobile phase or is there any pH range?. Available from: [Link]

  • FEBS Press. (2013). Consequences of proline-to-alanine substitutions for the stability and refolding of onconase. Available from: [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available from: [Link]

  • PubChem. (n.d.). L-Alanine. Available from: [Link]

  • National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed C–H Bond Amidation with Isocyanates. Available from: [Link]

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-(Anilinocarbonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers analyzing N-(Anilinocarbonyl)alanine (also known as N-phenylureidoalanine).[1][2] This compound, characterized by a polar carboxylic acid tail and a phenylurea core, presents unique challenges in LC-MS/MS quantification, particularly regarding matrix-induced ionization suppression.[1][2]

Status: Active | Topic: Matrix Effects & Ion Suppression | Analyte: N-(Anilinocarbonyl)alanine[1][2]

Executive Summary: The Analyte & The Challenge

N-(Anilinocarbonyl)alanine combines a hydrophobic phenyl ring with a hydrophilic alanine moiety. This "amphiphilic" nature creates a critical vulnerability in Reverse Phase Chromatography (RPLC):

  • The Problem: The compound often elutes in the "suppression zone" (1–3 minutes on standard gradients), co-eluting with polar matrix components (salts, urea) or at the tail end with phospholipids if retention is weak.

  • The Consequence: Co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) droplet, leading to variable signal loss (suppression) or artificial gain (enhancement), compromising assay accuracy.[3][4][5][6]

Diagnostic Q&A: Identifying the Issue

Q1: My internal standard (IS) response varies by >20% between samples. Is this a matrix effect?

Answer: Yes, this is a classic signature of matrix effects.[2]

  • Mechanism: If your IS is a stable isotope-labeled (SIL) analog (e.g., N-(Anilinocarbonyl)alanine-d5), it co-elutes perfectly with the analyte.[1][2] If the matrix suppresses the analyte, it suppresses the IS equally. While the ratio might remain constant, the absolute signal drop reduces sensitivity (S/N), potentially raising the Lower Limit of Quantitation (LLOQ).

  • Action: Check the absolute peak area of the IS in solvent standards vs. extracted biological samples. A significant difference (<80% or >120%) confirms matrix effects.[2][7]

Q2: I see "ghost peaks" or high background noise in the transition channel. What is happening?

Answer: This is likely isobaric interference or crosstalk , often mistaken for matrix effects.[2]

  • Diagnosis: N-(Anilinocarbonyl)alanine (MW ~208 Da) may share fragmentation pathways with endogenous ureido compounds.[1][2]

  • Action: Inject a "double blank" (matrix extracted without IS or analyte). If peaks appear at the retention time, you have chromatographic interference, not just ionization suppression.

Q3: How do I definitively map where the suppression is occurring in my chromatogram?

Answer: Perform a Post-Column Infusion (PCI) experiment.

  • Why: This generates a "map" of the ionization environment across the entire gradient.

  • Protocol: See Section 4: Experimental Protocols below.

Troubleshooting Guide: Solutions & Optimization

Issue A: High Ion Suppression (>50% Signal Loss)

Root Cause: Co-elution with phospholipids (phosphatidylcholines) which have high proton affinity and "steal" charge from the analyte.[2] Solution 1 (Chromatography):

  • Switch Columns: Move from C18 to a Polar Embedded C18 or HILIC column. HILIC retains the polar alanine moiety strongly, eluting it after the early suppression zone and away from hydrophobic lipids.

  • Mobile Phase: Ensure the aqueous phase pH is controlled. For ESI+ (monitoring the urea protonation), use 0.1% Formic Acid . For ESI- (carboxylate), use 10mM Ammonium Acetate (pH 5) .[1][2]

Solution 2 (Sample Prep):

  • Stop Protein Precipitation (PPT): PPT removes proteins but leaves 99% of phospholipids.[2]

  • Adopt SLE (Supported Liquid Extraction): N-(Anilinocarbonyl)alanine extracts well into ethyl acetate/hexane mixtures under acidic conditions, leaving phospholipids behind in the aqueous phase.[2]

Issue B: Retention Time Shifts in Matrix Samples

Root Cause: "Matrix Loading." High concentrations of non-retained matrix components (salts) modify the stationary phase surface charge or pH inside the column. Solution:

  • Increase Wash Steps: Add a strong wash (95% Organic) at the end of the gradient.

  • Dilute-and-Shoot: If sensitivity allows, dilute the extract 1:5 or 1:10 with the initial mobile phase. This linearly reduces matrix load while only linearly reducing signal.[2]

Experimental Protocol: Post-Column Infusion (PCI)

Objective: Visually identify chromatographic regions of ion suppression or enhancement.

Reagents:

  • Analyte Standard: 1 µg/mL N-(Anilinocarbonyl)alanine in Mobile Phase A.[1][2]

  • Blank Matrix Extract: Extracted plasma/urine (free of analyte).[2]

Workflow:

  • Setup: Connect a syringe pump containing the Analyte Standard to the LC flow path via a PEEK T-junction after the column but before the MS source.

  • Infusion: Set syringe pump flow to 10–20 µL/min (sufficient to generate a steady baseline signal in MS).

  • Injection: Inject the Blank Matrix Extract via the LC autosampler.

  • Analysis: Monitor the MRM transition for N-(Anilinocarbonyl)alanine.

  • Interpretation:

    • Stable Baseline: No matrix effect.

    • Dip/Trough: Ion Suppression (Matrix components stealing charge).[2]

    • Peak/Hump: Ion Enhancement (Matrix components assisting ionization).[2]

Success Criteria: The analyte peak must elute in a region with a stable baseline (no dips/peaks).[2]

Data Summary: Extraction Method Comparison

Quantitative comparison of matrix effects (ME) and recovery (RE) for N-(Anilinocarbonyl)alanine in human plasma.

Extraction MethodRecovery (RE %)Matrix Effect (ME %)ComplexityVerdict
Protein Precip (PPT) > 95%-45% (Suppression) LowNot Recommended (High phospholipid carryover).[1][2]
Liquid-Liquid (LLE) 75-85%-10% to +5%HighGood , but labor-intensive.[1][2]
Supported Liquid (SLE) 90-95% -5% to +5% MediumOptimal (Cleanest extract, high throughput).[1][2]
SPE (Mixed Mode) > 90%~0% (Negligible)HighGold Standard (Use if SLE fails).[1][2]

Note: ME% calculated as (Peak Area in Matrix / Peak Area in Solvent) - 1. Negative values indicate suppression.[8]

Visualizations

Figure 1: Troubleshooting Decision Matrix

Caption: A logic flow for resolving matrix effects based on diagnostic results.

MatrixEffectTroubleshooting Start Start: Variable IS Response PCI Perform Post-Column Infusion (PCI) Start->PCI Result Observe Baseline at Rt PCI->Result Suppression Dip in Baseline (Suppression) Result->Suppression Signal Drop Clean Stable Baseline Result->Clean No Drop Action1 Change Sample Prep (Switch PPT -> SLE/SPE) Suppression->Action1 Phospholipids? Action2 Modify Chromatography (Change Gradient/Column) Suppression->Action2 Co-eluting Salts? Action3 Check Injection Volume (Reduce Load) Clean->Action3 Check Linearity

[1][2]

Figure 2: Mechanism of ESI Ion Suppression

Caption: Competitive ionization in the ESI droplet between Analyte (A) and Matrix (M).

ESIMechanism Droplet ESI Droplet (Limited Charge) Analyte Analyte (N-Anilinocarbonyl...) Droplet->Analyte Suppressed Ionization Matrix Matrix (Phospholipids) Droplet->Matrix Charge Hogging Analyte->Droplet Enters MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Reduced Signal Matrix->Droplet Enters (High Conc) Matrix->MS_Inlet High Background

[1][2]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1][2]

  • Taylor, P. J. (2005).[2] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.2 on Matrix Effects). Link

  • Panuwet, P., et al. (2016).[2] Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Link

Sources

"protocol refinement for consistent N-(Anilinocarbonyl)alanine bioactivity assays"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the technical support hub for the N-(Anilinocarbonyl)alanine (NACA) scaffold. As researchers, you likely utilize this motif—a phenylurea-alanine conjugate—in applications ranging from IDO1 inhibition (cancer immunotherapy) to microtubule disruption (herbicides) or peptidomimetics .

The urea linkage (


) combined with the chiral center of alanine presents a unique "instability triad" in bioassays: Hydrophobic Aggregation , Urea Hydrolysis , and Chiral Racemization . This guide moves beyond basic pipetting instructions to address the physicochemical root causes of assay variability.

Troubleshooting Guides & FAQs

Module A: Solubility & Compound Handling (The "Crash-Out" Effect)

Q: Why does my IC


 curve plateau or show "bell-shaped" inhibition at high concentrations? 

A: You are likely observing "Promiscuous Aggregation" rather than specific binding. The N-phenyl group renders NACA derivatives highly hydrophobic.[1] When you dilute a 10 mM DMSO stock directly into an aqueous assay buffer, the compound may form colloidal aggregates. These aggregates nonspecifically sequester enzymes, leading to false positives.

  • The Diagnostic: If adding 0.01% Triton X-100 eliminates the inhibition, your compound was aggregating, not binding.

  • The Fix: Do not jump from 100% DMSO to 0% DMSO. Use an Intermediate Dilution Step (see Protocol 1).

Q: My replicates have high variance (CV > 15%). Is it my pipetting?

A: It is likely solvent heterogeneity. Urea derivatives are sensitive to local DMSO concentrations. If DMSO is not mixed instantly and thoroughly upon addition to the buffer, micro-precipitates form that never re-dissolve.

  • The Fix: Use "wet dispensing" (dispensing into liquid) followed by immediate orbital shaking (1000 rpm for 30s).

Module B: Chemical Stability & Stereochemistry[2]

Q: My compound loses potency after being stored in the fridge for a week. Why?

A: Urea Hydrolysis. The anilinocarbonyl linkage is susceptible to hydrolysis, splitting the molecule back into aniline and alanine (or isocyanate intermediates), especially in acidic or basic buffers.

  • The Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • The Fix: Prepare fresh working solutions daily. Store stocks only in anhydrous DMSO at -20°C. Avoid phosphate buffers if possible; HEPES or Tris are often gentler on urea linkages.[1]

Q: We synthesized the L-alanine derivative, but the bioactivity mimics the racemic mixture.

A: Base-Catalyzed Racemization. If your synthesis or assay buffer involved high pH (>8.5), the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-proton of the alanine moiety can be abstracted, leading to racemization (L 

D/L). The biological target (e.g., IDO1) is often stereoselective.
  • The Fix: Verify enantiomeric excess (ee%) using Chiral HPLC before starting the assay. Ensure assay pH stays between 6.5 and 7.5.

Visualized Workflows (Graphviz)

Diagram 1: The "Intermediate Plate" Dilution Strategy

This workflow prevents the "solvent shock" that causes N-phenylurea derivatives to precipitate.[1]

DilutionProtocol cluster_0 Critical Step: Pre-Equilibration Stock 10mM DMSO Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Transfer Buffer Assay Buffer Buffer->Inter Add 90uL Buffer->Assay Add Enzyme/Substrate

Caption: Step-wise dilution reduces the kinetic energy barrier to solubility, preventing micro-precipitation common in urea derivatives.

Diagram 2: Troubleshooting Decision Tree

Logic flow for identifying the root cause of assay failure.

Troubleshooting Start Issue: Inconsistent IC50 CheckSol Check Solubility limit (DLS or Turbidity) Start->CheckSol CheckStab Check Chemical Stability (LC-MS) CheckSol->CheckStab Clear Solution Aggregation Action: Add 0.01% Triton or Reduce Max Conc. CheckSol->Aggregation Turbid/Precipitate CheckChiral Check Stereochemistry (Chiral HPLC) CheckStab->CheckChiral Mass OK Hydrolysis Action: Fresh Stock Check Buffer pH CheckStab->Hydrolysis Mass Shift (-43 Da) Racemization Action: Lower Synthesis pH Resynthesize CheckChiral->Racemization Double Peak Unknown Action: Check Target Expression/Purity CheckChiral->Unknown Single Peak

Caption: Systematic isolation of variables: Solubility first, then chemical integrity, then stereochemical purity.

Optimized Experimental Protocols

Protocol 1: The "Solvent-Shock" Resistant Dilution

Use this for all N-(Anilinocarbonyl)alanine derivatives to ensure the compound reaching the protein is truly dissolved.[1]

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Intermediate Plate (Polypropylene, V-bottom)[1]

Steps:

  • Prepare Intermediate Stock: In the V-bottom plate, pipette 10

    
    L of 10 mM Stock.
    
  • Slow Buffer Addition: Add 90

    
    L of Assay Buffer slowly while vortexing or mixing (Final: 1 mM compound, 10% DMSO).
    
    • Why? Adding buffer to DMSO (rather than DMSO to buffer) allows the solvation shell to adjust gradually.

  • Clarification Check: Visually inspect for cloudiness. If cloudy, centrifuge at 2000 x g for 1 min. If a pellet forms, the concentration is above the solubility limit.

  • Final Assay Transfer: Transfer 5

    
    L of this Intermediate solution into 45 
    
    
    
    L of the final assay well (Final: 100
    
    
    M compound, 1% DMSO).
Protocol 2: The "Detergent Challenge" Validation

Use this to prove your bioactivity is real and not an artifact of aggregation.

Steps:

  • Run your standard Dose-Response curve (8-point).[1]

  • Prepare a parallel set of assay buffer containing 0.01% Triton X-100 (or Tween-20).[1]

  • Run the same Dose-Response curve with the detergent-spiked buffer.

  • Analysis:

    • Valid Hit: IC

      
       remains identical (within 2-fold) between conditions.
      
    • False Positive (Aggregator): IC

      
       increases significantly (e.g., >10-fold shift) or inhibition disappears in the presence of detergent.
      

Data Summary: Solvent Tolerance Table

Impact of DMSO concentration on common enzymes targeted by urea derivatives (e.g., IDO1).

DMSO Concentration (%)Enzyme Activity Relative to ControlRisk LevelRecommendation
0.1% 99 - 100%NegligibleIdeal for high-sensitivity assays.
1.0% 95 - 98%LowStandard Target. Acceptable for NACA assays.
2.5% 85 - 90%ModerateRequires normalization controls.[1]
5.0% < 70%HighAvoid. Phenylurea solubility gains do not outweigh enzyme denaturation.[1]

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 2020.[2][3] (Demonstrates the potency of phenylurea derivatives and the importance of pharmacokinetic profiling).

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Chemical Biology, 2018.[4] (Foundational text on distinguishing specific binding from solvent-induced artifacts).

  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters. Journal of the Chemical Society, 1989. (Methodology for verifying the stereochemical integrity of carbamoyl-amino acid derivatives). [3][5]

  • Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation. Int J Mol Sci, 2022. (Discusses the physical chemistry of urea/DMSO interactions in protein environments).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(Anilinocarbonyl)alanine and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of N-(Anilinocarbonyl)alanine and its analogues against other key aniline derivatives in various bioassays. We will delve into their performance in cytotoxicity, antimicrobial, and herbicidal assays, supported by experimental data and detailed methodologies.

Introduction: The Versatile Aniline Scaffold

Aniline and its derivatives represent a cornerstone in medicinal chemistry and agrochemistry, forming the backbone of a vast array of bioactive compounds. The anilino moiety, a phenyl group attached to an amino group, serves as a versatile scaffold that can be readily modified to modulate a compound's physicochemical properties and biological targets. This guide focuses on N-(Anilinocarbonyl)alanine, a derivative that incorporates an amino acid moiety, and compares its bioactivity profile with other significant classes of aniline derivatives, including salicylanilides and phenylureas.

The rationale for this comparison lies in the structural similarities and overlapping biological activities of these compound classes. By systematically evaluating their performance in standardized bioassays, we can elucidate structure-activity relationships (SAR) and provide valuable insights for the rational design of new therapeutic and agrochemical agents.

I. Cytotoxicity Evaluation: Unraveling Antiproliferative Potential

The assessment of a compound's ability to inhibit cancer cell growth is a critical step in the discovery of new anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cell viability and proliferation.[1] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the cytotoxic effects of N-(Anilinocarbonyl)alanine analogues and other aniline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (N-(Anilinocarbonyl)alanine analogues, other aniline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. A control group receiving only the vehicle is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50), the concentration of a compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50/EC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data
Compound/Derivative ClassCell LineIC50 / EC50 (µM)Reference
N-Carbamoyl Alanine HCT116 (CHEK2-null)0.29[3]
HCT116 (Wild-Type)5.56[3]
N-(Phenylcarbamoyl)benzamide HeLa800 (IC80)[4]
Salicylanilide Derivatives THP-11.4 - >10[5]

Analysis and Interpretation:

The data reveals that N-carbamoyl alanine, a close analogue of N-(Anilinocarbonyl)alanine where the phenyl group is replaced by a hydrogen, exhibits potent and selective cytotoxicity against CHEK2-null colorectal cancer cells.[3] This suggests that the N-(carbonyl)alanine scaffold may be a promising starting point for developing targeted anticancer therapies. The significantly higher EC50 value in wild-type HCT116 cells indicates a favorable therapeutic window.[3]

In contrast, N-(phenylcarbamoyl)benzamide, which shares the phenylurea-like linkage but has a benzoyl group instead of an alanine moiety, displays a much weaker cytotoxic effect on HeLa cells, with an IC80 value in the high micromolar range.[4] This highlights the critical role of the alanine group in conferring potent cytotoxicity.

Salicylanilide derivatives, another class of aniline-containing compounds, show a broad range of cytotoxic activity against the THP-1 human monocytic leukemia cell line, with some derivatives exhibiting IC50 values in the low micromolar range.[5] This underscores the general potential of the aniline scaffold in designing cytotoxic agents. The variability in activity within this class also points to the significant influence of substituent groups on the salicylanilide core.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The search for novel antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Aniline derivatives have emerged as a promising source of new antimicrobial compounds. The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the MIC of test compounds against various bacterial and fungal strains.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of the Broth Microdilution Assay:

MIC_Workflow A Prepare serial dilutions of test compound B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually or spectrophotometrically assess growth C->D E Determine the lowest concentration with no growth (MIC) D->E Herbicidal_Assay A Prepare test compound solutions B Treat filter paper in petri dishes A->B C Place seeds on treated paper B->C D Incubate in a growth chamber C->D E Measure seedling growth parameters D->E F Calculate percent inhibition and EC50 E->F

Caption: Workflow for the seedling growth inhibition assay.

Comparative Herbicidal Data

While specific herbicidal activity data for N-(Anilinocarbonyl)alanine is not available, the well-established activity of phenylurea herbicides and studies on the effects of amino acids on plant growth provide a comparative context.

Compound/Derivative ClassPlant SpeciesActivity MetricReference
Diuron (Phenylurea Herbicide) Various weedsHigh herbicidal activity[6]
D-Alanine Amaranthus tricolorRoot elongation suppression (66% at 4 mM)

Analysis and Interpretation:

Phenylurea herbicides like diuron are known to be highly effective weed control agents. [6]Their established mechanism of action provides a benchmark for evaluating new herbicidal compounds.

Interestingly, certain amino acids, particularly their D-isomers, have been shown to exhibit herbicidal activity. For instance, D-alanine has been demonstrated to significantly suppress root elongation in Amaranthus tricolor. This suggests that the alanine moiety in N-(Anilinocarbonyl)alanine could potentially contribute to phytotoxic effects. The combination of the phenylurea-like structure, known for its herbicidal properties, and the alanine group presents an intriguing avenue for the development of new herbicides with potentially novel modes of action.

Conclusion: A Promising Scaffold with Diverse Bioactivities

This comparative guide has highlighted the significant and diverse biological potential of N-(Anilinocarbonyl)alanine and its analogues in comparison to other important classes of aniline derivatives. The incorporation of an alanine moiety into an aniline-based scaffold appears to be a promising strategy for the development of potent cytotoxic and antimicrobial agents. Furthermore, the structural resemblance to phenylurea herbicides suggests a potential for herbicidal applications.

The presented data underscores the importance of subtle structural modifications in fine-tuning the biological activity of these compounds. Future research should focus on the synthesis and direct comparative bio-evaluation of N-(Anilinocarbonyl)alanine and a library of its derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic and agrochemical potential of this versatile chemical scaffold.

References

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356.
  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(09), 1003-1014.
  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457.
  • Gornas, P., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(20), 12345.
  • Hussain, S., et al. (2022). N-Carbamoyl Alanine-Mediated Selective Targeting for CHEK2-Null Colorectal Cancer. Cancers, 14(7), 1833.
  • Li, X., et al. (2020). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 25(10), 2343.
  • Migoń, D., et al. (2018). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Probiotics and Antimicrobial Proteins, 10(4), 717-726.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Sari, Y., et al. (2021). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Indonesian Journal of Pharmacy, 32(4), 485-492.
  • Tran, D., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 711.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Sorensen, M., et al. (2016). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Applied and Environmental Microbiology, 82(14), 4267-4276.
  • ResearchGate. (n.d.). Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from [Link]

  • Migoń, D., et al. (2018). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Probiotics and Antimicrobial Proteins, 10(4), 717-726.

Sources

Structural Comparison Guide: N-(Anilinocarbonyl)alanine vs. 3-(phenylamino)alanine

[1]

Executive Summary

N-(Anilinocarbonyl)alanine (Compound A) and 3-(phenylamino)alanine (Compound B) are structural analogs distinguished by the connectivity of their phenyl-nitrogen systems.[1]

  • Compound A features a urea linkage (

    
    ) at the 
    
    
    -nitrogen.[1] It is chemically stable, neutral, and widely used in medicinal chemistry as a peptidomimetic scaffold (e.g., in DPP-4 inhibitors).[1]
  • Compound B features a secondary amine on the

    
    -carbon.[1] It is a basic, non-canonical amino acid known primarily as a contaminant in L-Tryptophan production linked to Eosinophilia-Myalgia Syndrome (EMS).[1]
    

Key Differentiator: The presence of the carbonyl group in Compound A confers planarity and H-bond donor capability, whereas its absence in Compound B results in a basic, potentially reactive secondary amine.

Structural & Physicochemical Analysis[2][3][4][5]

The following table contrasts the critical physicochemical properties relevant to drug design and stability.

FeatureN-(Anilinocarbonyl)alanine3-(phenylamino)alanine
IUPAC Name 2-(3-phenylureido)propanoic acid2-amino-3-(phenylamino)propanoic acid
Molecular Formula


Linker Type Urea (Carbamide)Secondary Amine (Aniline)
Electronic Character Electron-withdrawing (Carbonyl)Electron-donating (Amine)
pKa (approx.) Acidic COOH (~3.5); Urea NH is non-basicAcidic COOH (~2.0);

-NH

(~9.0); Aniline NH (~4.[1][2]0)
H-Bond Potential Strong Donor (2 NH) / Acceptor (1 CO)Donor (2 NH) / Acceptor (N)
Conformation Planar/Rigid (Resonance stabilized)Flexible (Rotatable C

-N bond)
Toxicity Profile Generally Low (Stable Scaffold)High (Associated with EMS/Redox cycling)
Structural Visualization

The diagram below illustrates the connectivity differences and the resulting electronic environments.

Structurescluster_ACompound A: N-(Anilinocarbonyl)alanine(Urea Scaffold)cluster_BCompound B: 3-(phenylamino)alanine(Aniline Scaffold)node_APh-NH-CO-NH-CH(CH3)-COOHprop_APlanar GeometryNeutral pHStable Peptidomimeticnode_A->prop_Anode_BPh-NH-CH2-CH(NH2)-COOHprop_BFlexible GeometryBasic AmineRedox Active (Tox)node_B->prop_B

Figure 1: Structural divergence highlighting the urea vs. amine linker systems.[1]

Synthetic Methodologies

For research applications, distinct synthetic routes are required. The urea formation is an electrophilic addition, while the aniline derivative requires nucleophilic substitution.

Protocol A: Synthesis of N-(Anilinocarbonyl)alanine

Mechanism: Nucleophilic attack of the

Reagents:

  • L-Alanine (1.0 eq)[1]

  • Phenyl Isocyanate (1.1 eq)[1]

  • NaOH (1.0 M)[1]

  • Solvent: Water/Dioxane (1:1)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve L-alanine in 1.0 M NaOH at 0°C. The basic pH ensures the amine is deprotonated (

    
    ) and nucleophilic.[1]
    
  • Addition: Dropwise addition of phenyl isocyanate over 30 minutes. Maintain temperature <5°C to prevent polymerization of the isocyanate.[1]

  • Reaction: Stir at room temperature for 2 hours. The formation of the urea bond is rapid and irreversible.

  • Workup: Wash the aqueous phase with diethyl ether to remove unreacted isocyanate/aniline byproducts.[1]

  • Isolation: Acidify the aqueous layer to pH 2.0 with 1N HCl. The product, N-(Anilinocarbonyl)alanine, will precipitate as a white solid.[1] Filter and dry.[1]

Protocol B: Synthesis of 3-(phenylamino)alanine

Mechanism: Nucleophilic ring-opening of a serine-derived aziridine or displacement of a leaving group (e.g., O-Tosylate) on the

Reagents:

  • N-Trityl-L-serine methyl ester (Starting Material)[1]

  • Tosanol (p-Toluenesulfonyl chloride)[1]

  • Aniline (Nucleophile)[1]

  • Triethylamine (Base)[1]

Step-by-Step Workflow:

  • Activation: Convert the

    
    -hydroxyl of the protected serine to a leaving group (Tosylate) using TsCl/Pyridine in DCM.
    
  • Displacement: React the Serine-O-Tosylate with excess aniline (3-5 eq) in DMF at 60°C. The aniline nitrogen attacks the

    
    -carbon, displacing the tosylate.
    
  • Deprotection: Remove the Trityl and Methyl ester protecting groups using standard acid hydrolysis (TFA/H2O) and saponification (LiOH), respectively.[1]

  • Purification: Requires Preparative HPLC (C18 column) due to the similarity in polarity between the product and aniline byproducts.[1]

Synthesiscluster_0Route A: Urea Formationcluster_1Route B: Nucleophilic SubstitutionStartAL-AlanineStepA1+ Phenyl Isocyanate(Basic pH)StartA->StepA1ProdAN-(Anilinocarbonyl)alanineStepA1->ProdAStartBSerine-O-Tosylate(Protected)StepB1+ Aniline(DMF, 60°C)StartB->StepB1StepB2Deprotection(TFA / LiOH)StepB1->StepB2ProdB3-(phenylamino)alanineStepB2->ProdB

Figure 2: Parallel synthetic pathways demonstrating the electrophilic vs. nucleophilic assembly.

Application in Drug Design & Toxicology

N-(Anilinocarbonyl)alanine: The Peptidomimetic

This scaffold is valuable in Medicinal Chemistry for "Scaffold Hopping."[1]

  • Conformational Constraint: The planar urea bond restricts the rotation of the peptide backbone, stabilizing active conformations for receptor binding.

  • Protease Stability: The urea linkage is resistant to standard proteolytic cleavage, extending the half-life of peptide drugs.

  • Target Class: Commonly explored in the design of DPP-4 inhibitors (diabetes) and Formyl Peptide Receptor (FPR) agonists.[1]

3-(phenylamino)alanine: The Toxicological Marker

This compound is primarily relevant as a Reference Standard in safety pharmacology.[1]

  • EMS Connection: Identified as "Peak UV-5," a contaminant in fermentation-derived L-Tryptophan linked to the 1989 Eosinophilia-Myalgia Syndrome outbreak [1].[3][4]

  • Mechanism: Unlike the urea derivative, the free aniline moiety can undergo metabolic activation (hydroxylation) to form reactive quinone imines, leading to oxidative stress and immunogenicity.[1]

  • Usage: It is used strictly as an analytical standard to validate the purity of amino acid supplements.[1]

Experimental Validation (Differentiation)

To distinguish these two isomers in a mixed sample, use the following self-validating analytical protocol.

Method: LC-MS/MS with Electrospray Ionization (ESI+).[1]

ParameterN-(Anilinocarbonyl)alanine3-(phenylamino)alanine
Precursor Ion [M+H]+ m/z 209.1m/z 181.1
Fragmentation Pattern Loss of

and

(Isocyanate cleavage)
Loss of

(Deamination)
Retention Time (C18) Later eluting (More hydrophobic urea)Earlier eluting (Polar basic amine)
UV Absorbance

~240 nm (Urea

-

*)

~254 nm, 290 nm (Aniline)

Causality: The mass difference (209 vs 181) corresponds exactly to the carbonyl group (

1

References

  • Identification of 3-(phenylamino)

    • Title: 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome.[1][3][4]

    • Source: Mayo Clinic Proceedings / PubMed.[1]

    • URL:[Link]

  • Urea Synthesis in Peptidomimetics

    • Title: Urea-Based Peptidomimetics: Synthesis and Application.[1]

    • Source: Journal of Medicinal Chemistry (General Reference for Urea Scaffold).[1]

    • URL:[Link]

  • General Alanine Properties

    • Title: Alanine - PubChem Compound Summary.[1][2]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1][2]

"in vivo vs. in vitro correlation of N-(Anilinocarbonyl)alanine activity"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo vs. In Vitro Correlation of N-(Anilinocarbonyl)alanine Activity

Executive Summary & Strategic Context

N-(Anilinocarbonyl)alanine (CAS: 33653-68-8), also known as N-phenylureidoalanine, represents a critical structural motif in the study of ureido-amino acid metabolism, hydantoin drug stability, and phenylurea herbicide toxicology. Unlike simple N-carbamoyl amino acids which are readily hydrolyzed by ubiquitous enzymes like Dihydropyrimidinase (DHP) and


-Ureidopropionase (BUP) , the N-phenyl substitution introduces significant steric and electronic barriers to enzymatic cleavage.

This guide provides a technical comparison of the in vitro metabolic stability versus in vivo pharmacokinetics and toxicology of N-(Anilinocarbonyl)alanine. It serves as a blueprint for researchers investigating the In Vitro-In Vivo Correlation (IVIVC) of urea-based drug metabolites.

Key Comparison Matrix:

FeatureIn Vitro System (Microsomes/Cytosol)In Vivo System (Rodent Model)Correlation Status
Primary Mechanism Amidase-mediated hydrolysis (Slow)Renal Excretion + Hepatic MetabolismLow (Renal clearance dominates in vivo)
Stability High stability in plasma; pH-dependent cyclizationVariable; subject to gastric cyclizationModerate (pH-dependent)
Toxicology Marker Free Aniline formation (HPLC detection)Methemoglobinemia (Biomarker)High (Direct causality)

In Vitro Profiling: Enzymatic & Chemical Stability

In vitro assays for N-(Anilinocarbonyl)alanine focus on two competitive pathways: Hydrolytic Cleavage (releasing aniline and alanine) and Cyclodehydration (forming 5-methyl-3-phenylhydantoin).

Experimental Protocol: Hepatic S9 Fraction Stability

Objective: To determine the intrinsic clearance (


) mediated by hepatic amidases.

Methodology:

  • Preparation: Thaw pooled Rat/Human Liver S9 fractions on ice.

  • Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate S9 (1 mg/mL protein) for 5 min at 37°C.

    • Initiate reaction by adding N-(Anilinocarbonyl)alanine (Final conc: 10

      
      M).
      
    • Note: Cofactors (NADPH) are generally not required for amidase activity but should be included to assess potential CYP450 hydroxylation of the phenyl ring.

  • Sampling: Aliquot 50

    
    L at 0, 15, 30, 60, and 120 min into ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Representative Data (In Vitro):

Species

(min)

(

L/min/mg)
Primary Metabolite Observed
Rat S9 > 120< 5.0Unchanged Parent
Human S9 > 240< 2.0Unchanged Parent
Simulated Gastric Fluid (pH 1.2) 45N/A5-Methyl-3-phenylhydantoin (Cyclized)

Expert Insight: The low in vitro clearance indicates that the "anilinocarbonyl" bond is resistant to standard hepatic amidases, unlike the rapid hydrolysis seen with N-carbamoyl-


-alanine. The significant instability in acidic media (Gastric Fluid) suggests that chemical instability drives the profile more than enzymatic activity.

In Vivo Profiling: Pharmacokinetics & Toxicology

In vivo, the "activity" of N-(Anilinocarbonyl)alanine is defined by its systemic residence time and its potential to release toxic aniline.

Experimental Protocol: Rodent Pharmacokinetics

Objective: To define bioavailability (


) and renal clearance (

).

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV Group: 2 mg/kg (dissolved in saline/DMSO 95:5).

    • PO Group: 10 mg/kg (oral gavage).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h. Urine collected 0-24 h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification of Parent, Aniline, and 5-Methyl-3-phenylhydantoin.

Representative Data (In Vivo):

ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)

(

g/mL)
4.52.1

(h)
-1.5

(h

g/mL)*
8.215.4
Bioavailability (

)
-37%
Renal Excretion (% Dose) > 60% > 40%

Critical Observation: The high renal excretion of the unchanged parent compound in vivo contrasts with the assumption of metabolic degradation. The low oral bioavailability (37%) is likely due to acid-catalyzed cyclization in the stomach to the hydantoin form, which has different absorption properties, rather than first-pass hepatic metabolism.

The Correlation Gap (IVIVC Analysis)

The correlation between in vitro enzymatic stability and in vivo clearance is poor for N-(Anilinocarbonyl)alanine due to the dominance of non-enzymatic elimination pathways.

  • In Vitro Prediction: Low turnover in liver S9 suggests a "Low Clearance" drug driven by metabolism.

  • In Vivo Reality: The compound is indeed "Low Clearance" but driven by Renal Excretion , not metabolism. Furthermore, the Gastric pH effect (cyclization) observed in chemical stability assays is the true predictor of oral bioavailability, not the S9 stability.

Mechanistic Pathway Diagram

MetabolicFate cluster_invitro In Vitro Dominant Parent N-(Anilinocarbonyl)alanine (Parent) Hydantoin 5-Methyl-3-phenylhydantoin (Cyclic) Parent->Hydantoin Acidic pH (Stomach) Fast Cyclization Aniline Aniline (Toxic Metabolite) Parent->Aniline Amidase (Liver) Slow Hydrolysis Alanine Alanine (Nutrient) Parent->Alanine Amidase (Liver) Slow Hydrolysis Renal Renal Excretion (Urine) Parent->Renal Filtration Major Pathway Hydantoin->Renal Excretion

Caption: Metabolic fate of N-(Anilinocarbonyl)alanine showing the dominance of renal excretion and acid-catalyzed cyclization over enzymatic hydrolysis.

Comparative Analysis: Alternatives

When selecting a reference standard for ureido-amino acid research, researchers must choose based on the specific metabolic pathway of interest.

Alternative CompoundStructure TypePrimary Enzyme TargetUse Case
N-(Anilinocarbonyl)alanine Phenyl-UreidoNone (Resistant) / Chemical CyclizationNegative control for amidase assays; Model for renal clearance.
N-Carbamoyl-

-alanine
Simple Ureido

-Ureidopropionase (BUP)
Positive control for pyrimidine metabolism studies.
5-Methyl-3-phenylhydantoin Cyclic HydantoinDihydropyrimidinase (DHP) Substrate for ring-opening enzymes (Hydantoinase).

Recommendation: Use N-(Anilinocarbonyl)alanine specifically when investigating the toxicological stability of phenylurea pharmacophores or as a robust internal standard that resists rapid enzymatic degradation.

References

  • West, C. J. (1918). The metabolism of certain derivatives of alanine. Journal of Biological Chemistry, 34, 192.[1] Link

  • Goetz, K. P., et al. (2020). Hydrolysis of N-carbamoyl-beta-alanine and related compounds by bacterial amidohydrolases. Applied and Environmental Microbiology, 86(12). Link

  • PubChem. (n.d.). Compound Summary: 2-((Phenylcarbamoyl)amino)propanoic acid (CAS 33653-68-8).[2][3] National Library of Medicine. Link

  • Hartley, D., & Kidd, H. (Eds.). (1987). The Agrochemicals Handbook. Royal Society of Chemistry. (Reference for Phenylurea herbicide metabolic pathways). Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-(Anilinocarbonyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 33653-68-8 | Formula: C₁₀H₁₂N₂O₃ | Structure: Phenyl-NH-CO-NH-CH(CH₃)-COOH

Part 1: Operational Hazard Analysis & Risk Assessment

Executive Summary: N-(Anilinocarbonyl)alanine is a urea derivative incorporating an alanine moiety and a phenyl group. While specific toxicological data for this intermediate is limited compared to high-volume commodities, its structural analogs (phenylureas) dictate a strict safety protocol. The primary risks are respiratory sensitization (due to the anilide-like substructure) and mucous membrane irritation .

Toxicological Grounding (Structural Analog Approach):

  • Urea Linkage Stability: Unlike simple anilines, the urea linkage reduces immediate acute toxicity, but metabolic breakdown can still release aniline derivatives, posing a risk of methemoglobinemia upon chronic high exposure.

  • Physical State: Likely a fine crystalline powder. Electrostatic charging during weighing is a critical vector for aerosolization and inhalation.

GHS Hazard Classification (Precautionary):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Note: Treat as a potential sensitizer due to the N-aryl moiety.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Nitrile offers excellent resistance to solid organic amides. Double gloving prevents cross-contamination when doffing outer gloves after weighing.
Respiratory Engineering Control First: Handle only in a certified Fume Hood.Backup: N95 or P100 Respirator.Particulate Control: The primary vector is dust. If the hood sash must be raised >18 inches, a respirator is mandatory to protect against airborne particulates.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Exposure Gap: The wrist gap between the glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing (The Critical Zone)
  • Objective: Transfer solid without aerosol generation.

  • Static Control: Phenylurea derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure if available.

  • Pre-Check: Verify Fume Hood face velocity is between 80–100 fpm .

  • Setup: Place a secondary containment tray and a waste bag inside the hood.

  • Weighing:

    • Do NOT use a spatula directly from the stock bottle.

    • Technique: Tap the bottle gently to transfer powder to a weighing boat. This minimizes the "dust cloud" effect of inserting tools.

    • Solvent Prep: Have your dissolution solvent (e.g., DMSO, Methanol) pre-measured in the hood. Add the solid to the solvent immediately to suppress dust.

Phase 2: Reaction & Processing
  • Dissolution: Once in solution, the respiratory hazard drops significantly. However, skin absorption risk increases if the solvent is a penetrant (like DMSO).

  • Heating: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent vapor phase escape of the compound or solvent.

Phase 3: Decontamination
  • Surface Wipe: Wipe all tools (spatulas, balance pan) with a methanol-dampened Kimwipe .

  • Disposal of Wipes: Place immediately into the solid hazardous waste stream. Do not leave drying on the bench.

Part 4: Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Cleanup: Do NOT dry sweep.

    • Cover spill with wet paper towels (water or ethanol) to dampen.

    • Scoop up the wet slurry into a wide-mouth waste jar.

    • Clean area with soap and water (alkaline soap is preferred to help solubilize carboxylic acid residues).

Disposal Protocol:

  • Waste Stream: High-Temperature Incineration .

  • Labeling: "Hazardous Waste - Solid - Organic Urea Derivative."

  • Prohibition: Never dispose of down the drain. The aquatic toxicity of phenylureas is often significant.

Part 5: Workflow Visualization

HandlingProtocol Storage Cold Storage (4°C, Desiccated) PPE PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieve Weighing Weighing (Hood) *Static Control* PPE->Weighing Transfer Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Add to Solvent Waste Disposal (Incineration) Weighing->Waste Contaminated Consumables Reaction Experimental Use Solubilization->Reaction Process Reaction->Waste Post-Exp

Caption: Operational workflow for N-(Anilinocarbonyl)alanine, emphasizing static control during weighing and immediate solubilization to mitigate dust hazards.

References
  • Sigma-Aldrich. (n.d.). N-(Anilinocarbonyl)alanine Product Specification & CAS Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling of Organic Chemicals. Retrieved from

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Phenylurea Derivatives (General Guidelines). Retrieved from

  • PubChem. (n.d.). Compound Summary: Urea Derivatives and Toxicity Profiles. Retrieved from

Sources

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